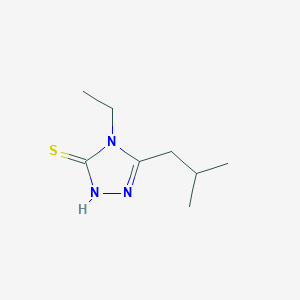

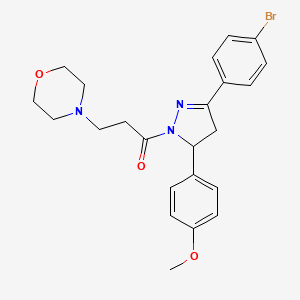

![molecular formula C29H24N2OS2 B2721629 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-benzylbenzamide CAS No. 392248-38-3](/img/structure/B2721629.png)

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-benzylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-benzylbenzamide” is a complex organic compound that contains a benzothiazole moiety. Benzothiazole derivatives have been extensively studied for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies provide insights into the supramolecular arrangement of the molecules, the influence of various intermolecular interactions on the crystal structure, and the stability of the solid state of the compounds .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

A variety of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using a similar benzothiazole structure as a pharmacophoric group, have demonstrated considerable antitumor activity against human tumor cell lines derived from neoplastic diseases. These compounds have shown selective growth inhibitory properties, suggesting the benzothiazole structure's potential as a basis for developing novel anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Pharmacological Evaluation of Derivatives

Novel 4-thiazolidinone derivatives, designed and synthesized with essential functional groups for binding to benzodiazepine receptors, have shown significant anticonvulsant activity. This highlights the potential for compounds with a benzothiazole core to be developed into effective pharmacological agents targeting specific receptors (Faizi et al., 2017).

Antitumor Benzothiazoles Metabolism and Biological Properties

The study of 2-(4-Aminophenyl)benzothiazoles and their N-acetylated forms has provided insights into the role of metabolic oxidation in their mechanism of action as antitumor agents. This research into metabolic pathways and biological properties furthers the understanding of how these compounds exert their selective anticancer activity (Kashiyama et al., 1999).

Supramolecular Aggregation and Structural Analysis

Research into closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides has provided valuable information on their molecular conformations and modes of supramolecular aggregation. These studies contribute to the broader understanding of how structural variations within benzothiazole derivatives can influence their physical and potentially pharmacological properties (Sagar et al., 2018).

Preclinical Evaluation and Prodrug Development

The development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles represents an innovative approach to overcome drug lipophilicity and improve bioavailability. This research into prodrug development is crucial for transitioning potent benzothiazole-based antitumor agents from laboratory to clinical use (Bradshaw et al., 2002).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives, which this compound is a part of, have been extensively investigated and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

It’s known that benzothiazole derivatives interact with their targets to exert their biological effects .

Biochemical Pathways

Benzothiazole derivatives are known to interact with various biochemical pathways to exert their biological effects .

Pharmacokinetics

A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-benzylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2OS2/c32-27(21-16-14-20(15-17-21)18-19-8-2-1-3-9-19)31-29-26(22-10-4-6-12-24(22)33-29)28-30-23-11-5-7-13-25(23)34-28/h1-3,5,7-9,11,13-17H,4,6,10,12,18H2,(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFYMUDIEVPQJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

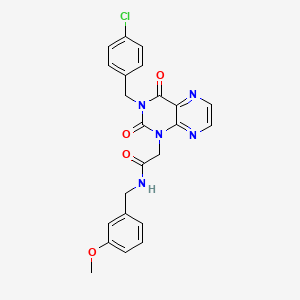

![3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2721553.png)

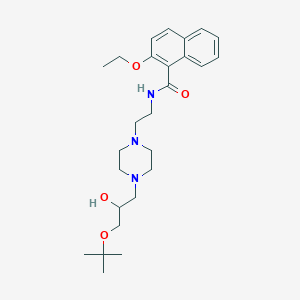

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2721554.png)

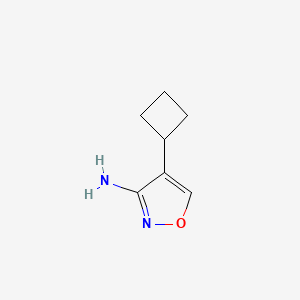

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2721561.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2721562.png)

![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2721565.png)

![[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2721566.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2721569.png)